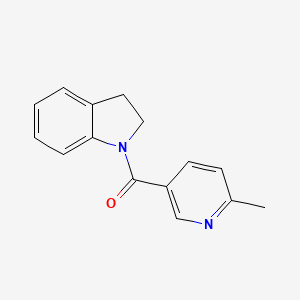
N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. CX717 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of glutamate receptor that plays a crucial role in learning and memory processes in the brain.
Mécanisme D'action
N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide acts as a positive allosteric modulator of the AMPA receptor, which enhances the activity of the receptor in response to glutamate binding. This results in increased synaptic plasticity and improved learning and memory processes in the brain.
Biochemical and physiological effects:
In addition to its cognitive-enhancing effects, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. This compound has also been shown to have anti-inflammatory effects and to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide in lab experiments is its ability to enhance cognitive performance in animal models, which can be useful for studying learning and memory processes. However, one limitation is that the effects of this compound may not translate directly to humans, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
1. Investigating the long-term effects of N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide on cognitive performance and neuronal function.
2. Exploring the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease.
3. Investigating the effects of this compound on other neurotransmitter systems and their potential interactions with the AMPA receptor.
4. Developing more potent and selective allosteric modulators of the AMPA receptor for potential clinical use.
5. Investigating the effects of this compound on other physiological processes, such as inflammation and oxidative stress.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide can be achieved through a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 2-pyridinecarboxylic acid with cyclohexylamine to form N-cyclohexyl-2-pyridinecarboxamide. This intermediate is then reacted with acetyl chloride to form N-cyclohexyl-2-(acetylamino)pyridinecarboxamide, which is subsequently reacted with ethyl chloroformate to form this compound.
Applications De Recherche Scientifique
N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential as a cognitive enhancer in various animal models and human clinical trials. In animal studies, this compound has been shown to improve cognitive performance in tasks such as object recognition, spatial learning, and attentional set-shifting. In human studies, this compound has been shown to improve working memory, attention, and cognitive flexibility.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12(14-11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)17/h4-5,8-9,11H,1-3,6-7,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJAZKWQBLKXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)



![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)

![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)

![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)

![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)